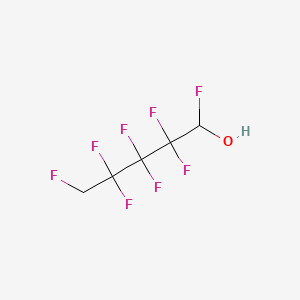
Scoparin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scoparin is a naturally occurring flavonoid compound with the molecular formula C22H22O11 and a molecular weight of 462.41 g/mol . It is known for its antioxidant and antibacterial properties . This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Scoparin typically involves the extraction from plant sources where it naturally occurs. detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented in the literature. The extraction process generally includes solvent extraction followed by purification steps such as chromatography.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant materials. The process involves harvesting the plant, drying, and then using solvents like ethanol or methanol to extract the compound. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.
化学反応の分析
Types of Reactions: Scoparin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
Scoparin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for studying flavonoid structures and properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on plant growth and development.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
作用機序
Scoparin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Scoparin is compared with other flavonoids such as:
Quercetin: Another flavonoid with strong antioxidant properties but differs in its specific molecular structure and biological activities.
Kaempferol: Similar in structure but has different pharmacological effects and potency.
Luteolin: Shares antioxidant and anti-inflammatory properties but varies in its effectiveness and target pathways.
Uniqueness: this compound’s unique combination of antioxidant, antibacterial, and anti-inflammatory properties makes it a valuable compound for various applications. Its specific molecular structure allows it to interact with different biological targets, distinguishing it from other similar flavonoids.
特性
CAS番号 |
301-16-6 |
|---|---|
分子式 |
C22H22O11 |
分子量 |
462.4 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-31-14-4-8(2-3-9(14)24)13-6-12(27)16-10(25)5-11(26)17(21(16)32-13)22-20(30)19(29)18(28)15(7-23)33-22/h2-6,15,18-20,22-26,28-30H,7H2,1H3/t15-,18-,19+,20-,22+/m1/s1 |
InChIキー |
YXHFXGHAELQJGK-PGPONNFDSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)
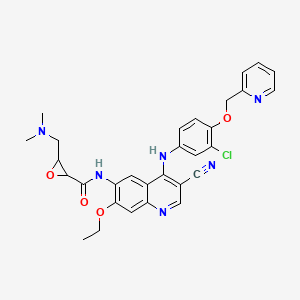

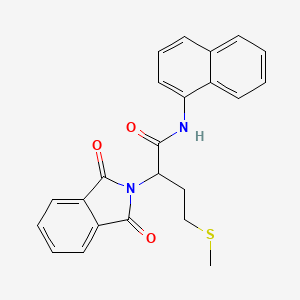

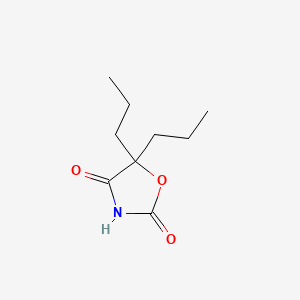
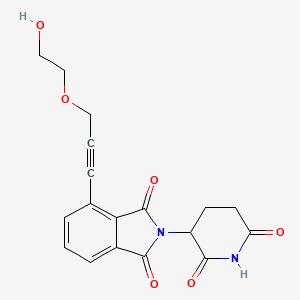

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
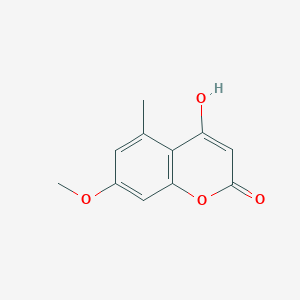
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)

